molecular formula C6H3F2NO2 B147775 2,4-Difluoronitrobenzene CAS No. 446-35-5

2,4-Difluoronitrobenzene

Cat. No. B147775
CAS RN: 446-35-5
M. Wt: 159.09 g/mol
InChI Key: RJXOVESYJFXCGI-UHFFFAOYSA-N
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Description

2,4-Difluoronitrobenzene is a chemical compound that is part of the nitrobenzene family, characterized by the presence of nitro and fluorine groups attached to a benzene ring. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of other compounds.

Synthesis Analysis

The synthesis of compounds related to 2,4-difluoronitrobenzene often involves nucleophilic aromatic substitution reactions. For instance, sterically hindered tetrafluorobenzene derivatives have been synthesized by reacting lithium dimesitylphosphide with hexafluorobenzene, which could be conceptually similar to the synthesis pathways for difluoronitrobenzenes . Additionally, the synthesis of 2,4-dichlorofluorobenzene, a compound with a similar substitution pattern, has been achieved through diazotization of 2,4-dichloroaniline followed by fluorination .

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives has been studied using various spectroscopic methods and X-ray crystallography. For example, the molecular structures of certain fluorinated phosphine derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, which revealed large bond angles around the phosphorus atoms . Although not directly related to 2,4-difluoronitrobenzene, these studies provide insight into the structural characteristics that fluorine atoms can impart on a benzene ring.

Chemical Reactions Analysis

Fluorinated nitrobenzenes can participate in various chemical reactions, often serving as intermediates. For example, 2,4-difluoronitrobenzene can react with amines to form products such as 2,4-bis(phenylamino)nitrobenzene, which can crystallize in different forms depending on the reaction conditions . The presence of fluorine atoms can influence the reactivity and outcome of these reactions due to their electron-withdrawing nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzene derivatives are influenced by the presence of fluorine atoms. Fluorine's high electronegativity can affect the electron density distribution in the molecule, which in turn can influence properties such as solubility, boiling point, and reactivity. For instance, fluorobenzenes are recognized as solvents for organometallic chemistry due to their weak coordination to metal centers, which is a result of reduced π-electron density donation from the arene . This property is relevant when considering the behavior of 2,4-difluoronitrobenzene in various chemical environments.

Scientific Research Applications

Chemical Reactions and Structures

  • 2,4-Difluoronitrobenzene reacts with amines like aniline and ammonia, forming products with unique crystalline forms. These include a hydrogen-bonded hexamer or paddle-wheel motif, which shows one-dimensional channels and a dense framework in its pure form (Plater & Harrison, 2015).

Thermodynamic Properties

  • The thermodynamic study of 2,4-Difluoronitrobenzene (2,4-DFNB) involves determining standard molar enthalpies of formation in various phases. This research is crucial for understanding its combustion and vaporization behaviors, which are relevant in industrial applications (Ribeiro da Silva et al., 2010).

Synthesis Optimization

  • 2,4-Difluoro benzoic acid, a derivative of 2,4-Difluoronitrobenzene, was synthesized with a focus on optimizing reaction conditions. This process demonstrates how modifications in synthesis can significantly increase yield, emphasizing the compound's versatility in chemical synthesis (Luan Fang, 2004).

Spectroscopic and Molecular Properties

  • Studies involving microwave spectroscopy and quantum chemical calculations have been used to investigate the internal rotation potential and molecular structure of 2,4-Difluoronitrobenzene. This research is crucial for understanding its molecular behavior and potential applications in materials science (Larsen & Nielsen, 2014).

Application in Organometallic Chemistry

  • Partially fluorinated benzenes, including 2,4-Difluoronitrobenzene, are recognized for their utility in organometallic chemistry and transition-metal-based catalysis. These compounds serve as solvents or ligands due to their modified electron density and chemical inertness, highlighting their role in facilitating various chemical reactions (Pike et al., 2017).

Biodegradation Studies

  • The biodegradation of difluorobenzenes, including 2,4-Difluoronitrobenzene, has been studied in microbial strains like Labrys portucalensis. This research is significant for understanding environmental impacts and potential applications in waste management or bioremediation (Moreira et al., 2009).

Photoluminescence and Fluorination Studies

  • 2,4-Difluoronitrobenzene has been studied for its photoluminescence and fluorination properties. These studies are crucial in developing new materials with specific optical and chemical properties, useful in various technological applications (Jiang et al., 2006).

Safety And Hazards

2,4-Difluoronitrobenzene is harmful to skin, eyes, and the respiratory system . It may be toxic if inhaled or swallowed . Prolonged exposure should be avoided and caution should be used when handling .

Future Directions

The future directions in the study of 2,4-Difluoronitrobenzene involve the development of nitration reactors by highlighting the advantages of continuous-flow microreactor systems . This offers guidance for potential applications within the chemical industry .

properties

IUPAC Name

2,4-difluoro-1-nitrobenzene
Source PubChem
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InChI

InChI=1S/C6H3F2NO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXOVESYJFXCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0032869
Record name 1-Nitro-2,4-difluorobenzene
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Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoronitrobenzene

CAS RN

446-35-5
Record name 2,4-Difluoronitrobenzene
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Record name 1-Nitro-2,4-difluorobenzene
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Record name 2,4-Difluoronitrobenzene
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Record name Benzene, 2,4-difluoro-1-nitro-
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Record name 1-Nitro-2,4-difluorobenzene
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Record name 1,3-difluoro-4-nitrobenzene
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Record name 2,4-DIFLUORONITROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
324
Citations
S Guo, L Zhan, B Li - Chemical Engineering Journal, 2023 - Elsevier
In this study, we first experimentally demonstrated that the homogeneous nitration reaction process in capillary T-micromixers was greatly influenced by the limitations of mixing. …
Number of citations: 0 www.sciencedirect.com
MAV Ribeiro da Silva, MJS Monte… - The Journal of …, 2010 - ACS Publications
This work reports the experimental and computational thermochemical study performed on three difluorinated nitrobenzene isomers: 2,4-difluoronitrobenzene (2,4-DFNB), 2,5-…
Number of citations: 9 pubs.acs.org
L Politanskaya, E Malykhin… - European Journal of …, 2001 - Wiley Online Library
The dependence of the orientation of aryloxydefluorination of 2, 4-difluoronitrobenzene (1)(o/p ratio) by the action of X-substituted lithium phenoxides 2 (X= p-OMe, p-Me, p-Et, piPr, p-…
J Zhao, L Ma, XL Xu, F Feng, XN Li - Chinese Chemical Letters, 2014 - Elsevier
Halogenated anilines have a wide range of applications in the production of pharmaceuticals and agrochemical substances, and thus it is of great importance to develop highly active …
Number of citations: 11 www.sciencedirect.com
SK Sythana, SR Naramreddy, S Kavitake… - … Process Research & …, 2014 - ACS Publications
A practical and highly regioselective aromatic nucleophilic substitution reaction for the substrate 2,4-difluoronitrobenzene is demonstrated with various O/S/N-nucleophiles. Solvent …
Number of citations: 19 pubs.acs.org
L Deng, X Kang, K Zhang, M Gao, Q Fu, Z **a… - … of Chromatography A, 2021 - Elsevier
In this study, porous covalent organic frameworks (COFs, named as COFs-SWMU) were synthesized for the first time via a facile approach by using 4,4’,4’’-methylidynetri-anilin and 2,5-…
Number of citations: 9 www.sciencedirect.com
MJ Plater, AJ Esslemont, WTA Harrison - International Journal of …, 2023 - mdpi.com
A porous structure formed from sheets with cavities and two close packed structures were crystallised from building blocks prepared from 2,4-difluoronitrobenzene, a diamine linker and …
Number of citations: 8 www.mdpi.com
LV Politanskaya, EV Ryabitskaya, EV Malykhin… - Russian Journal of …, 2000 - Springer
The analysis of dependence of fluorine replacement orientation in 2,4-difluoronitrobenzene effected by nucleophiles YC 6 H 4 OM (Y =p-OMe,p-Me,m-Me, H,p-F,p-Cl,m-F,m-Cl; M = Li, …
Number of citations: 3 link.springer.com
S Guo, L Zhan, B Li - Available at SSRN 4556540 - papers.ssrn.com
In this study, we first experimentally demonstrate that the homogeneous nitration reaction process in capillary T-microreactors is greatly influenced by the limitations of mixing. Therefore, …
Number of citations: 0 papers.ssrn.com
C O'Neal, EV Sargent… - Journal of the American …, 1982 - journals.sagepub.com
One ml of the compound was administered to intact skin on the clipped backs of 4 New Zealand white rabbits. Four other rabbits were exposed, after 15 min. washed with cold tap H20 …
Number of citations: 3 journals.sagepub.com

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